molecular formula C12H10Cl2N2O2 B039170 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone CAS No. 112669-37-1

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone

Cat. No. B039170
CAS RN: 112669-37-1
M. Wt: 285.12 g/mol
InChI Key: TWDRUAJDXDELKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone (DIME) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIME is a member of the imidazole family of compounds and is structurally similar to other imidazole-based drugs such as clotrimazole and miconazole.

Mechanism of Action

The exact mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is not fully understood, but it is thought to act by inhibiting fungal cell wall synthesis. Specifically, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone may inhibit the activity of enzymes involved in the synthesis of beta-glucan, a component of the fungal cell wall.
Biochemical and Physiological Effects:
In addition to its antifungal properties, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to have other biochemical and physiological effects. For example, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been shown to have a broad spectrum of activity against a variety of fungal species. However, one limitation of using 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is its potential toxicity, particularly at higher doses.

Future Directions

There are several potential future directions for research on 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone and its potential applications in other therapeutic areas. Finally, there may be opportunities to modify the structure of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone to improve its efficacy and reduce its toxicity.

Synthesis Methods

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on its use as an antifungal agent. In vitro studies have shown that 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone is effective against a variety of fungal species, including Candida albicans and Aspergillus fumigatus.

properties

CAS RN

112669-37-1

Product Name

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-yl-2-methoxyethanone

InChI

InChI=1S/C12H10Cl2N2O2/c1-18-12(16-5-4-15-7-16)11(17)9-3-2-8(13)6-10(9)14/h2-7,12H,1H3

InChI Key

TWDRUAJDXDELKG-UHFFFAOYSA-N

SMILES

COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2

Canonical SMILES

COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2

synonyms

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-2-methoxy-

Origin of Product

United States

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